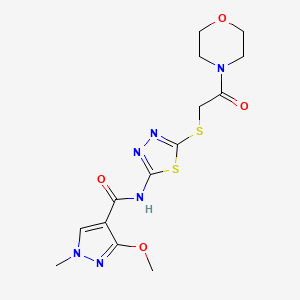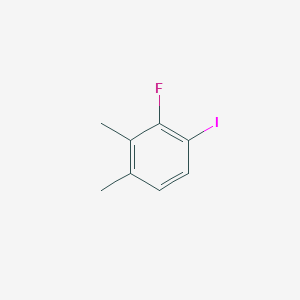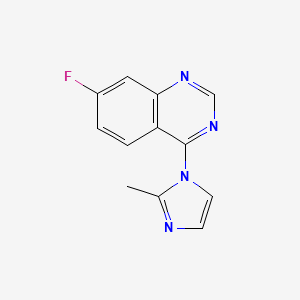
3-methoxy-1-methyl-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-1-methyl-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H18N6O4S2 and its molecular weight is 398.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyrazole Derivatives Synthesis : A novel pyrazole derivative, characterized by its unique structural features, was synthesized and thoroughly analyzed through various spectral methods including NMR, mass spectra, and FT-IR. This compound exhibited a distinct conformation and formed a 3D network through hydrogen bond interactions, indicative of its potential for diverse applications in scientific research (Kumara et al., 2018)[https://consensus.app/papers/synthesis-xray-crystal-structure-kumara/b06a96824bfa55b7b11b59b926b7ffd7/?utm_source=chatgpt].
Antibacterial Activity and Structure-Activity Relationships : A series of novel compounds containing 1,3,4-thiadiazole moieties were synthesized and tested for their antibacterial efficacy. The study highlighted some compounds' moderate to good antibacterial activities and discussed the structure-activity relationships, suggesting the potential of these compounds in medicinal chemistry (Qu et al., 2018)[https://consensus.app/papers/design-synthesis-activity-novel-qu/bf0f3c3bdedd586b8f8eeba53abcc2f6/?utm_source=chatgpt].
Antimycobacterial Properties : Substituted pyridines and pyrazines with various ring systems were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The study demonstrated that a majority of these compounds exhibited significant antimycobacterial activities, which were comparable to or exceeded that of pyrazinamide, a known antimycobacterial agent (Gezginci et al., 1998)[https://consensus.app/papers/activity-substituted-isosteres-pyridine-gezginci/eeae740ddde75be590e6cb66bf316a73/?utm_source=chatgpt].
Chemical Reactivity and Covalent Binding : A study on AMG 458, a c-Met inhibitor, revealed its ability to bind covalently to liver microsomal proteins in the absence of NADPH, leading to the formation of thioether adducts. This insight into the drug's mechanism could inform the design of analogues with improved properties or reduced off-target effects (Teffera et al., 2008)[https://consensus.app/papers/chemical-reactivity-methoxy-4oaryl-quinolines-teffera/51f2b2eccac75ac69f26877fd91aa540/?utm_source=chatgpt].
Synthesis of Fluorescent Dyes : N-Ethoxycarbonylpyrene- and perylene thioamides were utilized to synthesize fluorescent dyes with various substituents, displaying a wide range of emission spectra. Some derivatives exhibited dual fluorescence due to excited state proton transfer, with potential applications in bioimaging and sensor technology (Witalewska et al., 2019)[https://consensus.app/papers/nethoxycarbonylpyrene-perylene-thioamides-building-witalewska/e27e9110bbd355be90a70163eac65973/?utm_source=chatgpt].
Propiedades
IUPAC Name |
3-methoxy-1-methyl-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O4S2/c1-19-7-9(12(18-19)23-2)11(22)15-13-16-17-14(26-13)25-8-10(21)20-3-5-24-6-4-20/h7H,3-6,8H2,1-2H3,(H,15,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMOBOOJRDQCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3016934.png)
![2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3016935.png)
![1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3016938.png)

![N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B3016940.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B3016941.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3016943.png)




